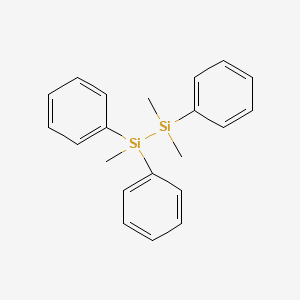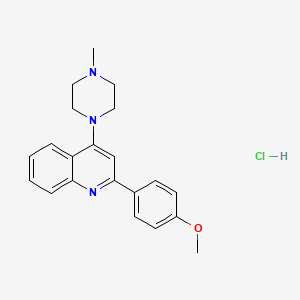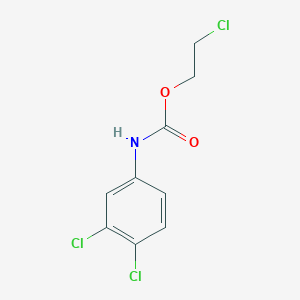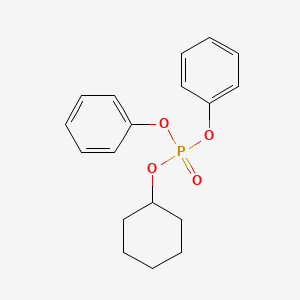![molecular formula C32H29ClN2O8S B11951326 2-(4-{[4-(benzyloxy)phenyl]sulfonyl}phenoxy)-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B11951326.png)
2-(4-{[4-(benzyloxy)phenyl]sulfonyl}phenoxy)-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[4-(benzyloxy)phenyl]sulfonyl}phenoxy)-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, a sulfonyl group, and a nitrophenyl group, among others.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-(benzyloxy)phenyl]sulfonyl}phenoxy)-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzyloxyphenyl sulfone, followed by the introduction of the phenoxy group and the subsequent attachment of the nitrophenyl and dimethyl-3-oxopentanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-{[4-(benzyloxy)phenyl]sulfonyl}phenoxy)-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-{[4-(benzyloxy)phenyl]sulfonyl}phenoxy)-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, or cellular signaling pathways.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-{[4-(benzyloxy)phenyl]sulfonyl}phenoxy)-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[4-(benzyloxy)phenyl]sulfonyl}phenyl benzoate
- 4-(benzyloxy)phenyl benzoate
- 4-{2-[(4-benzyloxy)phenoxy]acetyl}carbohydrazonoylphenyl benzoate
Uniqueness
Compared to similar compounds, 2-(4-{[4-(benzyloxy)phenyl]sulfonyl}phenoxy)-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C32H29ClN2O8S |
|---|---|
Molekulargewicht |
637.1 g/mol |
IUPAC-Name |
N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxo-2-[4-(4-phenylmethoxyphenyl)sulfonylphenoxy]pentanamide |
InChI |
InChI=1S/C32H29ClN2O8S/c1-32(2,3)30(36)29(31(37)34-28-19-22(35(38)39)9-18-27(28)33)43-24-12-16-26(17-13-24)44(40,41)25-14-10-23(11-15-25)42-20-21-7-5-4-6-8-21/h4-19,29H,20H2,1-3H3,(H,34,37) |
InChI-Schlüssel |
BSTGIMGUHIYXRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,6-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11951271.png)









